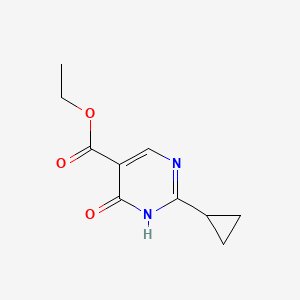

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS: 1219561-35-9) is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core functionalized with a cyclopropyl group at the 2-position and an ethyl ester at the 5-position . The cyclopropyl substituent introduces steric and electronic effects that may influence metabolic stability and intermolecular interactions, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name |

ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13/h5-6H,2-4H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSPYMMOWYDUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the reaction of cyclopropylamine with ethyl acetoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted cyclopropyl derivatives, and various oxo compounds .

Scientific Research Applications

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of the target compound, highlighting substituent differences and their implications:

Physicochemical and Functional Comparisons

- In contrast, the cyclopropyl group in the target compound provides steric bulk without significant electronic perturbation.

- Hydrogen Bonding: The pyrazolyl and benzoxazolylamino substituents enable hydrogen bonding, enhancing interactions with biological targets. The methylthio group may participate in hydrophobic interactions.

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles for the target compound compared to non-cyclopropyl analogs .

Biological Activity

Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O3

- Molecular Weight : 208.22 g/mol

- CAS Number : 1044770-39-9

Anti-inflammatory Effects

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. This compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is a key target for anti-inflammatory drugs.

- In Vitro Studies :

- In Vivo Studies :

Structure-Activity Relationships (SAR)

The SAR studies reveal that substituents on the pyrimidine ring significantly influence the biological activity of these compounds. Electron-releasing groups enhance anti-inflammatory activity by increasing the compound's interaction with COX enzymes.

| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |

|---|---|---|---|

| Compound 7 | 11.60 | Indomethacin | 9.17 |

| Compound 8 | 8.23 | Indomethacin | 9.17 |

| Compound 9 | 9.47 | Indomethacin | 9.17 |

This table summarizes the effective doses of various pyrimidine derivatives compared to indomethacin, highlighting their potential as alternatives in anti-inflammatory therapies.

Study on Cyclooxygenase Inhibition

A study published in RSC Advances examined several pyrimidine derivatives for their ability to inhibit COX enzymes. This compound was included in this analysis, where it showed significant inhibition of COX-2 activity with a favorable safety profile compared to traditional NSAIDs .

Comparative Analysis with Other Derivatives

In another investigation focusing on the pharmacological properties of similar compounds, ethyl 2-cyclopropyl derivatives were compared against other classes of anti-inflammatory agents. The findings indicated that these compounds not only inhibited COX enzymes effectively but also reduced the expression levels of inducible nitric oxide synthase (iNOS), further supporting their role in mitigating inflammation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, and how can reaction yields be improved?

The compound is typically synthesized via acid- or base-catalyzed condensation of ethyl acetoacetate with urea derivatives. Key steps include cyclization to form the pyrimidine ring. Yield optimization strategies include:

- Catalyst selection : Triethylamine in ethanol under reflux improves cyclization efficiency (61% yield reported) .

- Continuous flow reactors : Industrial-scale synthesis employs these reactors to enhance temperature control and reduce side reactions .

- Solvent systems : Glacial acetic acid and acetic anhydride mixtures are effective for recrystallization and purity .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity?

The 2-cyclopropyl and 6-oxo groups are critical for electronic and steric effects:

- Cyclopropyl group : Enhances ring strain, increasing susceptibility to nucleophilic attack at the carbonyl carbon .

- 6-oxo group : Stabilizes the dihydropyrimidine tautomer, influencing hydrogen-bonding interactions in crystal structures .

Comparative studies with analogs (e.g., 2-methyl or 2-phenyl derivatives) reveal reduced bioactivity when the cyclopropyl group is replaced, highlighting its role in target binding .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, ester carbonyl at ~165 ppm) .

- X-ray crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., puckered pyrimidine ring with 80.94° dihedral angle to adjacent benzene rings) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 237.0874) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous evidence of regioselectivity. For example:

- In Biginelli reactions, SC-XRD confirmed that the cyclopropyl group occupies the 2-position, avoiding steric clashes observed in 4-phenyl analogs .

- Hydrogen-bonding patterns (e.g., bifurcated C–H···O interactions) explain preferential crystal packing, which correlates with solubility data .

Tools like SHELXL refine structural models, while WinGX visualizes electron density maps to validate bond lengths and angles .

Q. What experimental approaches elucidate the compound’s neuroprotective and anti-inflammatory mechanisms?

- Enzyme inhibition assays : IC values against COX-2 (≤10 µM) suggest cyclooxygenase pathway modulation .

- Molecular docking : Pyrimidine ring interactions with ATP-binding pockets (e.g., in kinases) are modeled using AutoDock Vina .

- In vivo models : Zebrafish assays demonstrate reduced TNF-α and IL-6 levels at 50 mg/kg doses, supporting anti-inflammatory efficacy .

Q. How do solvent and temperature conditions affect polymorph formation?

- Thermal analysis : Differential scanning calorimetry (DSC) identifies two polymorphs: Form I (mp 427–428 K) and Form II (mp 415–417 K) .

- Solvent polarity : Ethyl acetate/ethanol (3:2) yields Form I, while dichloromethane/methanol favors Form II due to differing hydrogen-bonding networks .

Methodological Recommendations

- Contradiction resolution : When conflicting bioactivity data arise (e.g., COX-2 IC disparities), validate via orthogonal assays (e.g., Western blotting for protein expression) .

- Synthetic scalability : Use Design of Experiments (DoE) to optimize molar ratios (e.g., 1:1.2:1.5 for aldehyde:urea:ethyl acetoacetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.